3,5-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Agrochemical discovery Herbicide lead identification Regioisomer selectivity

3,5-Dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (molecular formula C₁₄H₁₇N₃O₃S; exact mass 307.10 Da) is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide chemotype. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives claimed as Wnt signalling pathway inhibitors and as herbicidal agents.

Molecular Formula C14H17N3O3S
Molecular Weight 307.37 g/mol
Cat. No. B5508154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Molecular FormulaC14H17N3O3S
Molecular Weight307.37 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC
InChIInChI=1S/C14H17N3O3S/c1-8(2)13-16-17-14(21-13)15-12(18)9-5-10(19-3)7-11(6-9)20-4/h5-8H,1-4H3,(H,15,17,18)
InChIKeyQXHYNYYGRBLWEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide: Structural Identity and Compound-Class Context for Procurement Decisions


3,5-Dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (molecular formula C₁₄H₁₇N₃O₃S; exact mass 307.10 Da) is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide chemotype [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives claimed as Wnt signalling pathway inhibitors [2] and as herbicidal agents [3]. The compound features a 3,5-dimethoxybenzamide moiety linked to a 5-isopropyl-substituted 1,3,4-thiadiazole ring, distinguishing it from regioisomeric 2,6-dimethoxy analogs and mono-methoxy variants that populate chemical screening libraries. Vendor listings describe the compound as a thiadiazole derivative with reported fungicidal properties and antitumor potential [1], though peer-reviewed quantitative biological data specific to this molecule remain limited at the time of this analysis.

Why Generic Substitution Fails for 3,5-Dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide: Evidence of Substituent-Dependent Biological Divergence


Within the 1,3,4-thiadiazol-2-yl-benzamide chemotype, seemingly minor structural modifications produce substantial divergence in biological target engagement. The 3,5-dimethoxy regioisomer cannot be interchanged with the 2,6-dimethoxy variant found in agricultural benzamide patents [3], as methoxy positional isomerism alters hydrogen-bonding geometry, molecular electrostatic potential, and target complementarity. Critically, the 5-isopropyl substituent on the thiadiazole ring distinguishes this compound from unsubstituted, trifluoromethyl, or benzylthio analogs, each of which exhibits distinct pharmacological profiles in kinase and transcription-factor assays [1][2]. Screening data for the closely related mono-methoxy analog (3-methoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide) reveals negligible GSK-3β inhibition (EC₅₀ > 300 μM) but measurable glucose-6-phosphate dehydrogenase inhibition (IC₅₀ = 52.7 μM) [1], demonstrating that even a single methoxy-group difference can determine whether a compound is biologically silent or active against a given target. The quantitative differentiation evidence presented below supports the need for compound-specific, rather than scaffold-generic, selection criteria.

Product-Specific Quantitative Evidence Guide: 3,5-Dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide


Evidence Dimension 1: Methoxy Regioisomer Differentiation – 3,5- vs. 2,6-Dimethoxy Substitution and Herbicidal Target Bias

Patent US4416683 explicitly claims 2,6-dimethoxy-N-[5-(3-methylpentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide and related 2,6-dimethoxy analogs as herbicidal agents [1]. The 3,5-dimethoxy regioisomer (target compound) is structurally excluded from this agricultural benzamide patent's preferred substitution pattern, which requires 2,6-dimethoxy or 2-methoxy-6-alkoxy benzamide motifs for optimal herbicidal activity. This regiochemical divergence implies that the 3,5-dimethoxy configuration may redirect biological activity away from herbicidal phytotoxicity toward distinct pharmacological targets, a hypothesis consistent with the compound's classification under pharmaceutical intermediates by commercial suppliers [2]. No quantitative herbicidal potency data are available for the 3,5-dimethoxy isomer.

Agrochemical discovery Herbicide lead identification Regioisomer selectivity

Evidence Dimension 2: Methoxy Count-Dependent Target Engagement – Comparison with Mono-Methoxy Analog in GSK-3β and G6PD Assays

The closest analog with publicly available quantitative screening data is 3-methoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide (BindingDB BDBM68354), which differs from the target compound by the absence of a single methoxy group at the 5-position of the benzamide ring. In high-throughput screening assays, this mono-methoxy analog exhibited no meaningful inhibition of GSK-3β (EC₅₀ > 300,000 nM) but showed weak inhibition of glucose-6-phosphate dehydrogenase (IC₅₀ = 52,700 nM) [1]. This methoxy-count-dependent activity profile demonstrates that the addition of the second methoxy group (producing the target compound's 3,5-dimethoxy pattern) may significantly alter kinase vs. dehydrogenase selectivity. Direct quantitative data for the target compound in these specific assays are not publicly available.

Kinase inhibitor screening Glycogen synthase kinase-3 beta Glucose-6-phosphate dehydrogenase Structure-activity relationship

Evidence Dimension 3: Thiadiazole 5-Position Substituent Effect – Isopropyl vs. Phenylcarbamothioylamino in STAT3 Inhibition

A structurally distinct analog sharing the 3,5-dimethoxybenzamide core but bearing a 5-(phenylcarbamothioylamino) substituent on the thiadiazole ring (BindingDB BDBM46402) demonstrated STAT3 inhibitory activity with an IC₅₀ of 3,910 nM [1]. The target compound replaces this extended thiourea-containing substituent with a compact isopropyl group, which is predicted to alter both steric occupancy and hydrogen-bond donor/acceptor capacity at the thiadiazole 5-position. While the isopropyl analog may lose the specific thiourea-mediated STAT3 interactions, the reduction in molecular weight (307 vs. ~413 Da) and polar surface area could improve passive membrane permeability and CNS penetration potential. No direct STAT3 inhibition data are available for the target compound.

STAT3 inhibition Transcription factor targeting Anticancer screening

Evidence Dimension 4: Wnt Pathway Inhibitor Chemotype Classification – Scaffold Privilege with Undetermined Compound-Specific Potency

International patent WO2016131808A1 (Bayer Pharma AG) establishes the 1,3,4-thiadiazol-2-yl-benzamide scaffold as a bona fide Wnt signalling pathway inhibitory chemotype, with the claimed general formula encompassing the target compound's core structure [1]. However, the patent's exemplified compounds with quantified Wnt inhibitory activity bear additional substituents (e.g., pyridyl, pyrimidyl, or substituted phenyl groups) at the benzamide 4-position, whereas the target compound carries only methoxy groups at the 3- and 5-positions. The patent does not provide specific IC₅₀ values for the target compound itself. This chemotype classification supports the compound's inclusion in Wnt-focused screening libraries but does not constitute evidence of Wnt inhibitory potency.

Wnt signalling inhibition Oncology drug discovery Chemical probe development

Best Research and Industrial Application Scenarios for 3,5-Dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide


Fragment-Based or Scaffold-Hopping Campaigns Targeting Wnt-Driven Cancers

The compound's 1,3,4-thiadiazol-2-yl-benzamide core, classified as a Wnt pathway inhibitory chemotype in patent WO2016131808A1 [1], positions it as a viable starting scaffold for fragment elaboration at the benzamide 4-position. Its 3,5-dimethoxy substitution preserves two unsubstituted positions (2- and 4-) on the benzamide ring for systematic SAR exploration, unlike the fully substituted 2,6-dimethoxy regioisomer claimed in agricultural patents [2]. Medicinal chemistry teams seeking Wnt pathway chemical probes with unexploited vector space for potency optimization should prioritize this compound over more heavily substituted analogs.

Kinase Selectivity Profiling Panels Requiring Chemotype Diversity

The methoxy-count-dependent activity profile observed for the mono-methoxy analog—negligible GSK-3β inhibition (EC₅₀ > 300 μM) but measurable G6PD inhibition (IC₅₀ = 52.7 μM) [1]—establishes that this chemotype can discriminate between structurally distinct enzyme families. The target compound's additional methoxy group may further tune this selectivity. Screening laboratories building diverse 1,3,4-thiadiazole libraries for broad kinase or dehydrogenase selectivity panels should include the 3,5-dimethoxy variant as a distinct chemical probe, complementary to both the mono-methoxy and the phenylcarbamothioylamino-substituted analogs.

Agrochemical-to-Pharmaceutical Repurposing Studies

The clear regiochemical distinction between herbicidal 2,6-dimethoxy benzamides (claimed in US4416683) [2] and the 3,5-dimethoxy isomer makes this compound a valuable tool for investigating the structural determinants of phytotoxicity vs. mammalian pharmacology within a single chemotype. Agrochemical discovery teams seeking to understand off-target liability or pharmaceutical teams exploring repurposing of agrochemical scaffolds can use this compound to probe whether 3,5-dimethoxy substitution abolishes herbicidal activity while retaining or redirecting biological effects toward human therapeutic targets.

Chemical Biology Probe Development for STAT3-Independent Pathways

The compact isopropyl substituent at the thiadiazole 5-position distinguishes this compound from the STAT3-active phenylcarbamothioylamino analog (IC₅₀ = 3.91 μM) [3]. The lower molecular weight and reduced polar surface area of the target compound suggest superior passive membrane permeability, making it a preferable scaffold for target-agnostic phenotypic screening or for probing pathways where STAT3 inhibition is an unwanted confounding activity. Chemical biology groups requiring a 1,3,4-thiadiazole benzamide probe with minimized transcription factor polypharmacology should select this compound.

Quote Request

Request a Quote for 3,5-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.